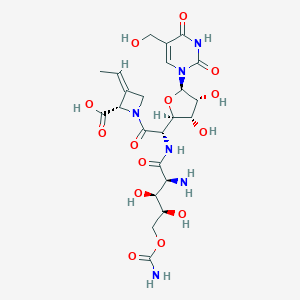
Polyoxin A
Übersicht
Beschreibung
Polyoxin A is a nucleoside antibiotic that has been used widely for the control of phytopathogenic fungi . It was isolated from Streptomyces cacaoi var. asoensis .
Synthesis Analysis
Polyoxin A is a naturally occurring peptidyl nucleoside antibiotic. It has been found to inhibit chitin synthase, an enzyme responsible for fungal cell wall biosynthesis . The synthesis of Polyoxin A involves the creation of carbocyclic polyoxin C, which is present in both the polyoxin and nikkomycin structural framework .
Molecular Structure Analysis
The structure of Polyoxin A is composed of three building blocks including a nucleoside skeleton, polyoximic acid (POIA), and carbamoylpolyoxamic acid .
Chemical Reactions Analysis
Polyoxin A and its analogs have shown promise as potential antifungal agents due to their potent ability to inhibit chitin synthase . The primary effect of Polyoxin A is the competitive inhibition of chitin synthetase .
Physical And Chemical Properties Analysis
The unique biological properties as well as the physico-chemical properties of Polyoxins differentiate them clearly from any other antibiotic hitherto described .
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Genetic Engineering
Polyoxin Biosynthesis and Genetic Characterization : Streptomyces cacaoi is identified as the source for polyoxin biosynthesis, with specific genes like PolO and PolA playing key roles. This understanding lays the groundwork for advanced molecular research and potential genetic manipulation for producing modified polyoxin compounds (Chen et al., 2009).
Gene Expression Regulation in Polyoxin Synthesis : The gene polY, part of the polyoxin biosynthetic cluster, is crucial for polyoxin production in Streptomyces cacaoi. It modulates the transcription of polR, a gene essential in polyoxin biosynthesis, providing insights into regulatory mechanisms at the genetic level (Li et al., 2010).
Novel Antibiotics and Hybrid Compounds
Production of Hybrid Antifungal Compounds : Genetic mutations in Streptomyces aureochromogenes, a polyoxin producer, led to the creation of polyoxin-nikkomycin hybrid antibiotics. These hybrids show enhanced potency against certain fungal pathogens compared to their parent compounds (Zhai et al., 2012).
Synthesis of Polyoxin Analogues : A study on the total synthesis of Polyoxins J and L and their fluorinated analogues showcases the potential of creating novel antibiotics with modified properties and possibly enhanced bioactivity (Fujino et al., 2017).
Quantification and Analysis Techniques
- Microbiological Assay for Polyoxin B : A new method for determining the concentration of polyoxin B in liquid cultures through a microbiological assay was developed. This technique is crucial for quantifying polyoxin during its fermentation process (Sun et al., 2009).
Novel Polyoxin Analogs
- Creation of New Polyoxin Variants : Research on the biosynthetic gene cluster from Streptomyces cacaoi led to the production of novel polyoxin analogs with varying levels of antifungal activity. This highlights the potential for producing diverse polyoxin-based compounds with specific applications (Li et al., 2012).
Enzymatic Processes and Biosynthesis
- Deciphering Carbamoylpolyoxamic Acid Biosynthesis : The study explores the unique biosynthetic pathway of carbamoylpolyoxamic acid, a component of polyoxin. Understanding these enzymatic processes can lead to more efficient polyoxin production (Qi et al., 2016).
Combinatorial Biosynthesis
- Metabolic Engineering for Designer Antibiotics : Metabolic engineering techniques were used to produce designer nucleoside antibiotics by combining polyoxin and nikkomycin biosynthesis pathways. This approach demonstrates the potential of synthetic biology in creating enhanced nucleoside antibiotics (Qi et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S,3Z)-1-[(2S)-2-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetyl]-3-ethylideneazetidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O14/c1-2-7-3-28(12(7)21(38)39)19(37)11(26-18(36)10(24)13(32)9(31)6-42-22(25)40)16-14(33)15(34)20(43-16)29-4-8(5-30)17(35)27-23(29)41/h2,4,9-16,20,30-34H,3,5-6,24H2,1H3,(H2,25,40)(H,26,36)(H,38,39)(H,27,35,41)/b7-2-/t9-,10-,11-,12-,13+,14-,15+,16+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAGMWMKVWTHJU-ATETYRDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN(C1C(=O)O)C(=O)C(C2C(C(C(O2)N3C=C(C(=O)NC3=O)CO)O)O)NC(=O)C(C(C(COC(=O)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CN([C@@H]1C(=O)O)C(=O)[C@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C(=O)NC3=O)CO)O)O)NC(=O)[C@H]([C@@H]([C@H](COC(=O)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
19396-03-3 | |
| Record name | Polyoxin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19396-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID601318321 | |
| Record name | Polyoxin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3Z)-1-[(2S)-2-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetyl]-3-ethylideneazetidine-2-carboxylic acid | |
CAS RN |
19396-03-3 | |
| Record name | Polyoxin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019396033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polyoxin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | POLYOXIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGY211ZGNZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



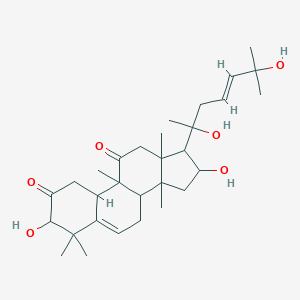
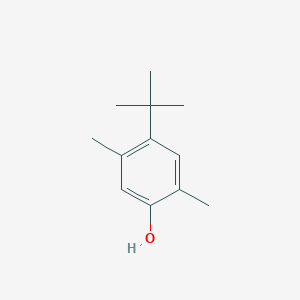
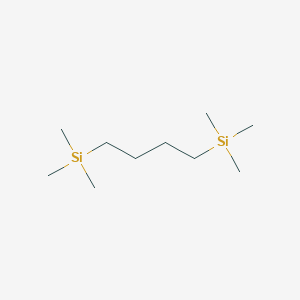
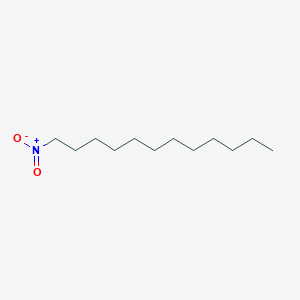
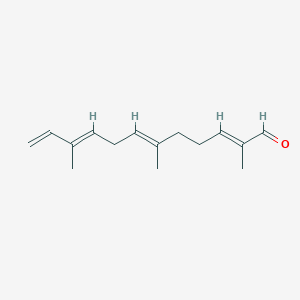
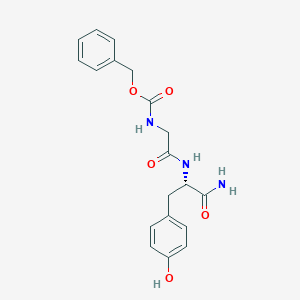
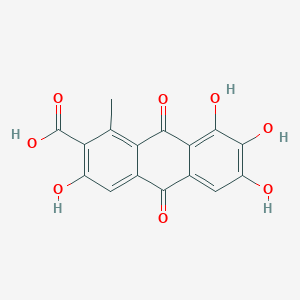
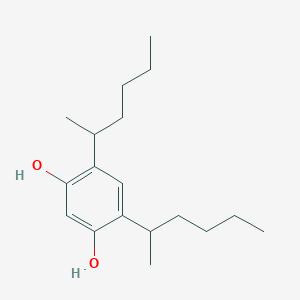
![1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-](/img/structure/B100240.png)
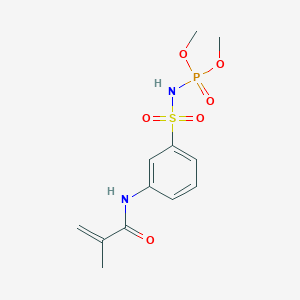
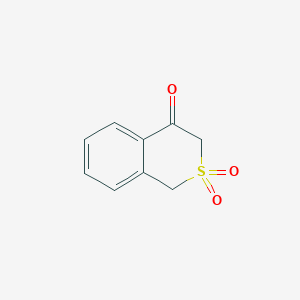
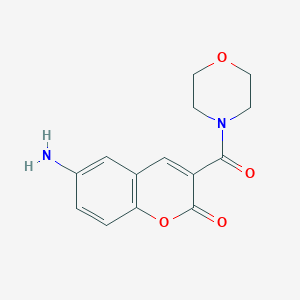
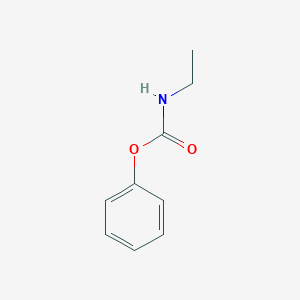
![3-Ethoxybenzo[d]isothiazole 1,1-dioxide](/img/structure/B100248.png)